molecular formula C12H8ClNO4 B1419635 Methyl 3-(4-chlorophenyl)-5-formylisoxazole-4-carboxylate CAS No. 682352-76-7

Methyl 3-(4-chlorophenyl)-5-formylisoxazole-4-carboxylate

Cat. No. B1419635
M. Wt: 265.65 g/mol
InChI Key: XTRLJSQKRZYXBR-UHFFFAOYSA-N
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Description

Methyl 3-(4-chlorophenyl)-5-formylisoxazole-4-carboxylate (MFC) is a small molecule compound that is used in a variety of scientific research applications. It is a member of the formylisoxazole family of compounds, which are known for their stability and high solubility in aqueous solutions. MFC has been extensively studied for its potential use in drug discovery, biochemical and physiological research, and as a reactant in synthetic organic chemistry.

Scientific Research Applications

Synthesis and Precursor Applications

Methyl 3-(4-chlorophenyl)-5-formylisoxazole-4-carboxylate has been studied in various contexts, primarily in the field of organic synthesis. For instance, research by Roy et al. (2004) explored the bromination of a precursor compound, methyl isoxazole-4-carboxylate, to eventually obtain compounds like methyl 3-(4-chlorophenyl)-5-formylisoxazole-4-carboxylate. This process is pivotal for synthesizing isoxazole-fused heterocycles (Roy, Batra, & Rajaraman, 2004).

Insecticidal Activity

A study by Hasan et al. (1996) demonstrated the insecticidal properties of a compound closely related to methyl 3-(4-chlorophenyl)-5-formylisoxazole-4-carboxylate. Their work focused on derivatives of this compound and their efficacy against pests like American cockroaches and house flies (Hasan et al., 1996).

Synthetic Methodologies

Moorthie et al. (2007) developed a high-yielding synthesis of ethyl 5-hydroxymethyl-3-methylisoxazole-4-carboxylate, a derivative of methyl 3-(4-chlorophenyl)-5-formylisoxazole-4-carboxylate. This synthesis is important for creating starting materials for biomimetic syntheses of complex organic molecules (Moorthie, McGarrigle, Stenson, & Aggarwal, 2007).

Crystal Structure Analysis

Kumarasinghe et al. (2009) provided detailed insights into the crystal structure of a compound similar to methyl 3-(4-chlorophenyl)-5-formylisoxazole-4-carboxylate. Their work highlights the importance of structural analysis in understanding the properties of such compounds (Kumarasinghe, Hruby, & Nichol, 2009).

X-ray Diffraction Studies

The research by Güiza et al. (2020) on the synthesis and characterization of a related compound using X-ray diffraction methods further exemplifies the importance of analytical techniques in comprehending the structural nuances of these chemicals (Güiza, Romero Bohórquez, Henao, & Camargo, 2020).

Antiviral and Antimicrobial Potentials

Mayhoub et al. (2011) explored the design and synthesis of thiazoles targeting flavivirus envelope proteins, using derivatives of methyl 3-(4-chlorophenyl)-5-formylisoxazole-4-carboxylate. Their findings are crucial in understanding the potential antiviral applications of these compounds (Mayhoub, Khaliq, Kuhn, & Cushman, 2011).

properties

IUPAC Name

methyl 3-(4-chlorophenyl)-5-formyl-1,2-oxazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClNO4/c1-17-12(16)10-9(6-15)18-14-11(10)7-2-4-8(13)5-3-7/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTRLJSQKRZYXBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(ON=C1C2=CC=C(C=C2)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30668551
Record name Methyl 3-(4-chlorophenyl)-5-formyl-1,2-oxazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30668551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(4-chlorophenyl)-5-formylisoxazole-4-carboxylate

CAS RN

682352-76-7
Record name Methyl 3-(4-chlorophenyl)-5-formyl-1,2-oxazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30668551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 3-(4-chlorophenyl)-5-formylisoxazole-4-carboxylate
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Methyl 3-(4-chlorophenyl)-5-formylisoxazole-4-carboxylate
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Methyl 3-(4-chlorophenyl)-5-formylisoxazole-4-carboxylate
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Methyl 3-(4-chlorophenyl)-5-formylisoxazole-4-carboxylate
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Methyl 3-(4-chlorophenyl)-5-formylisoxazole-4-carboxylate
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Methyl 3-(4-chlorophenyl)-5-formylisoxazole-4-carboxylate

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